
N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine” is a compound with the formula C11H13N5O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring, a pyrimidine ring, and a nitro group . The presence of these functional groups suggests that the compound may exhibit unique chemical properties and reactivity.Mecanismo De Acción
The mechanism of action of N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine involves its ability to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition can lead to a variety of downstream effects, including changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make it a promising tool for investigating various biological processes and for developing new therapeutic strategies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine in lab experiments is its potent inhibitory effects on certain enzymes, which can allow for the study of their functions and interactions. However, one limitation of this compound is its potential toxicity and off-target effects, which can complicate its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the study of N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine, including the investigation of its potential therapeutic applications in the treatment of various diseases, such as cancer and autoimmune disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to identify its potential targets in various biological systems.
Métodos De Síntesis
The synthesis of N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine involves several steps, including the reaction of 2,4-diaminopyrimidine with 3-bromo-1-propanol, followed by the reaction of the resulting intermediate with sodium nitrite and hydrochloric acid. The final product is obtained through the reaction of the intermediate with imidazole in the presence of a base.
Aplicaciones Científicas De Investigación
N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine has been used in a variety of scientific research applications, including as a tool for investigating the mechanisms of action of various biological processes. This compound has been shown to have potent inhibitory effects on certain enzymes, making it useful for studying their functions and interactions.
Propiedades
IUPAC Name |
2-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O2/c11-9-8(17(18)19)6-14-10(15-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNEHXGCFUFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

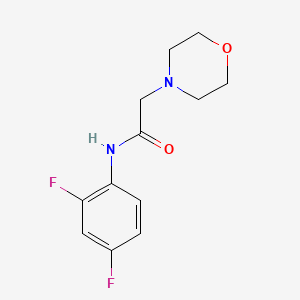

![5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2786338.png)
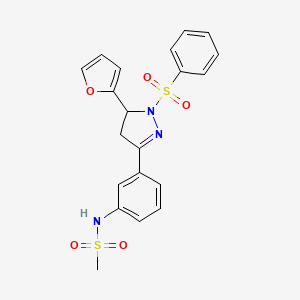
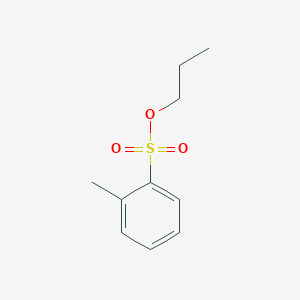
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2786341.png)
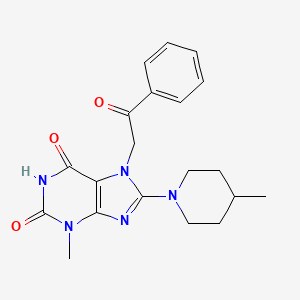
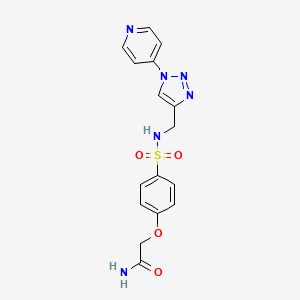
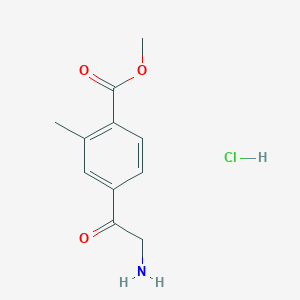
![2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2786348.png)
![1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2786350.png)
![6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B2786352.png)
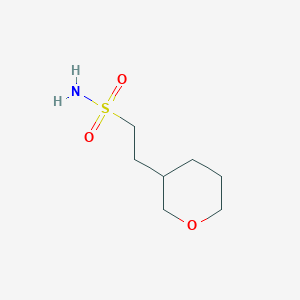
![2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2786354.png)